molecular formula C21H15BrN4O4S B2625074 6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1111994-40-1

6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No.: B2625074
CAS No.: 1111994-40-1
M. Wt: 499.34
InChI Key: KUSQQWLCKRGTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a quinazolinone core fused with a dioxolo ring system. Key structural elements include:

  • A 7-cyclopropyl substituent on the quinazolinone scaffold, which may enhance metabolic stability and influence steric interactions .
  • A thioether linkage bridging the quinazolinone and a 1,2,4-oxadiazole moiety, a functional group known for its role in improving bioavailability and binding affinity in medicinal chemistry .
  • A 3-bromophenyl group attached to the oxadiazole ring, likely contributing to hydrophobic interactions and electronic effects in biological targets .

Properties

IUPAC Name

6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O4S/c22-12-3-1-2-11(6-12)19-24-18(30-25-19)9-31-21-23-15-8-17-16(28-10-29-17)7-14(15)20(27)26(21)13-4-5-13/h1-3,6-8,13H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSQQWLCKRGTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC(=CC=C6)Br)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, followed by coupling with the oxadiazole intermediate.

    Construction of the quinazolinone core: This is typically done through a cyclization reaction involving an appropriate precursor, such as an anthranilic acid derivative.

    Attachment of the cyclopropyl group: This can be introduced via a cyclopropanation reaction.

    Final assembly: The various intermediates are then coupled together under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, leading to different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications: Its reactivity and stability make it suitable for use in various industrial processes, such as catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include bromophenyl-containing heterocycles and quinazolinone derivatives. Below is a comparative analysis:

Feature Target Compound Analog 1 () Analog 2 () Analog 3 ()
Core Structure Dioxoloquinazolinone Benzoxazole-triazole-thione Triazinoindole-pyrazole-indolone Oxazoloquinoline
Bromophenyl Substitution 3-Bromophenyl on oxadiazole 3-Bromophenyl on benzoxazole 4-Bromophenyl on pyrazole Absent
Key Functional Groups Oxadiazole, thioether, cyclopropyl Triazole-thione, benzoxazole, methylphenyl Triazinoindole, indolone Oxazole, cyclopropyl, acetate
Molecular Weight ~540 g/mol (estimated) 465.34 g/mol (C22H15BrN4OS) ~580 g/mol (estimated, C25H20BrN5O) ~430 g/mol (C20H15BrF2N3O3)
Synthetic Complexity High (multiple fused rings and stereoelectronic considerations) Moderate (sequential cyclocondensation) High (multistep heterocyclic assembly) Moderate (halogenation and cyclopropane integration)

Key Differentiators of the Target Compound

  • Thioether Linkage : Unlike ether or ester bridges in other compounds, the thioether may confer redox-modulating properties.
  • 3-Bromophenyl vs. 4-Bromophenyl : The meta-substitution on the phenyl ring could alter binding kinetics compared to para-substituted analogs .

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s multistep synthesis (e.g., oxadiazole formation, cyclopropane integration) requires optimization to minimize byproducts, as seen in Analog 1’s elemental discrepancies .
  • Biological Profiling : While bromophenyl heterocycles are often bioactive, specific assays (e.g., kinase inhibition, cytotoxicity) are needed to validate the target’s utility.
  • Solubility and ADME : The dioxolo and oxadiazole groups may improve aqueous solubility compared to Analog 2’s indolone system, but experimental data are lacking.

Biological Activity

The compound 6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on available research findings.

Chemical Structure

The compound features multiple functional groups including a bromophenyl moiety, an oxadiazole ring, and a quinazolinone core. The presence of these groups is significant for its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxadiazole Ring : This is achieved by reacting hydrazides with carboxylic acid derivatives under dehydrating conditions.
  • Construction of the Quinazolinone Core : Cyclization reactions involving hydrazine derivatives and diketones lead to the formation of the quinazolinone structure.

Biological Activity

Research indicates that compounds containing oxadiazole and quinazolinone structures exhibit a broad spectrum of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles possess antimicrobial properties. For instance:

  • A study demonstrated that compounds similar to the target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using the disc diffusion method with results indicating effective antimicrobial action at concentrations around 100 µg/mL .
CompoundZone of Inhibition (mm)Gram PositiveGram Negative
Compound A15EffectiveIneffective
Compound B20EffectiveModerate

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research has indicated that similar compounds may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth:

  • For example, oxadiazole derivatives have been reported to induce apoptosis in various cancer cell lines through modulation of cell cycle regulators and apoptosis-related proteins .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for the survival and proliferation of pathogens or cancer cells.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Case Studies

  • Antimicrobial Evaluation : A series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties. Results indicated that modifications at specific positions on the oxadiazole ring significantly enhanced activity against bacterial strains .
  • Anticancer Studies : A study focusing on quinazolinone derivatives showed promising results in inhibiting the growth of breast cancer cells in vitro. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.